molecular formula C16H19ClN2O2 B2989645 N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 332143-83-6

N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide

Cat. No.: B2989645
CAS No.: 332143-83-6
M. Wt: 306.79
InChI Key: WHDDBIRDADAIEZ-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups This particular compound features a 4-chlorophenyl group and a cyclohexenyl ethyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide typically involves the reaction of 4-chloroaniline with oxalyl chloride to form the corresponding 4-chlorophenyl isocyanate. This intermediate is then reacted with 2-(cyclohexen-1-yl)ethylamine to yield the desired oxamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides with additional functional groups, while reduction can produce amines. Substitution reactions can lead to a variety of chlorophenyl derivatives.

Scientific Research Applications

N’-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N’-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
  • N’-(4-methylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
  • N’-(4-nitrophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide

Uniqueness

N’-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds. The cyclohexenyl ethyl group also adds to its distinct structural characteristics, potentially affecting its physical and chemical properties.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDDBIRDADAIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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